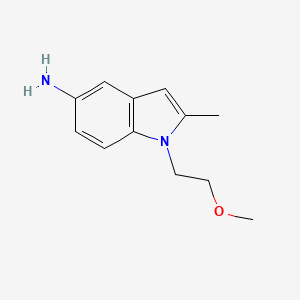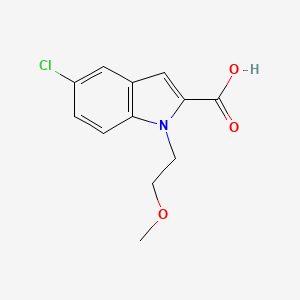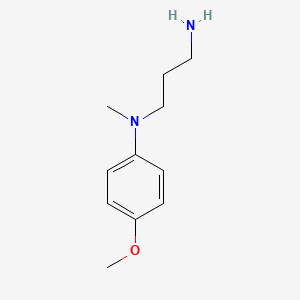![molecular formula C12H15F3N2O B1310382 N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine CAS No. 681482-48-4](/img/structure/B1310382.png)
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine
Vue d'ensemble
Description
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a biochemical used for proteomics research . It has a molecular formula of C12H15F3N2O and a molecular weight of 260.26 .
Molecular Structure Analysis
The molecular structure of “N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is based on its molecular formula, C12H15F3N2O. It contains a piperidine ring, which is a heterocyclic amine, and a phenyl ring with a trifluoromethoxy group attached .Applications De Recherche Scientifique
Inhibitor of Soluble Epoxide Hydrolase
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in inflammation, hypertension, neuropathic pain, and neurodegeneration .
Method
The compound is synthesized by reacting 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . It is then used in various animal disease models to study its effects .
Results
The compound has shown promising results in modulating inflammation and protecting against hypertension, neuropathic pain, and neurodegeneration .
Synthesis of Symmetrical Bis-ureas
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of symmetrical bis-ureas, which are promising as inhibitors of human soluble epoxide hydrolase .
Method
The compound is synthesized in 58–80% yields by reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines .
Results
The synthesized compounds have shown promise as inhibitors of human soluble epoxide hydrolase .
Electrochromic Materials
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polydithienylpyrroles, which are electrochromic materials .
Method
The compound is synthesized electrochemically .
Results
The synthesized compounds have shown promising electrochromic behaviors .
Proteomics Research
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in proteomics research .
Method
The compound is purchased from biochemical suppliers and used in various proteomics experiments .
Results
The specific results depend on the nature of the experiment .
Combination with S1P Receptor Modulator
Field
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is combined with a S1P receptor modulator for pharmaceutical applications .
Method
The compound is combined with a S1P receptor modulator in a pharmaceutical composition .
Results
The combination has shown promise in pharmaceutical applications .
Electrochromic Electrodes
Summary
“N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine” is used in the synthesis of polythiophenes, which are used as electrochromic electrodes .
Results
The synthesized compounds have shown good reversible redox behaviors, large conductivity, and large color contrast between reduced and oxidized states .
Propriétés
IUPAC Name |
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N2O/c13-12(14,15)18-11-3-1-9(2-4-11)17-10-5-7-16-8-6-10/h1-4,10,16-17H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSADOPHGOBYIGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2=CC=C(C=C2)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(trifluoromethoxy)phenyl]piperidin-4-amine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)
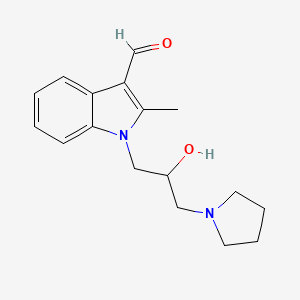
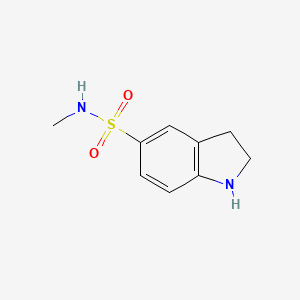
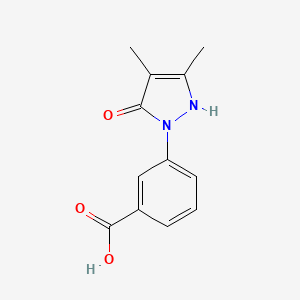
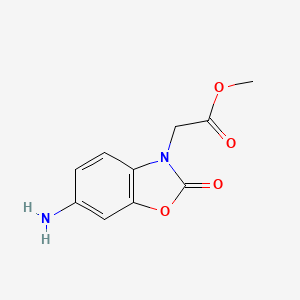
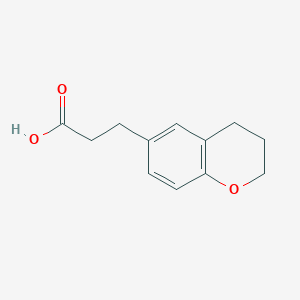
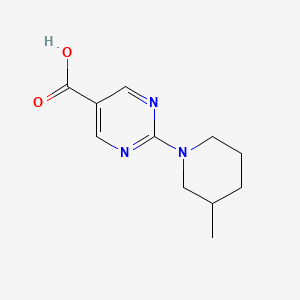

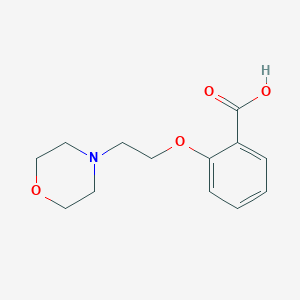
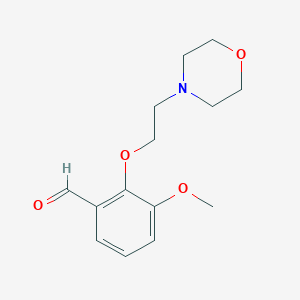
![2-[2-(4-Methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B1310327.png)
